Product packaging for Lurasidone Sulfoxide(Cat. No.:CAS No. 1809325-45-8)

Lurasidone Sulfoxide

Cat. No.: B590978
CAS No.: 1809325-45-8
M. Wt: 508.681
InChI Key: MDYJLJKDGQUHSJ-HTWOXQOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lurasidone Sulfoxide (CAS 1809325-45-8) is a significant oxidative metabolite of the atypical antipsychotic drug Lurasidone [1] . The parent compound, Lurasidone, is used to treat schizophrenia and bipolar depression and contains a benzisothiazole ring system that is susceptible to oxidative metabolism, leading to the formation of sulfoxide derivatives [1] . As a key reference standard, this compound is primarily used in pharmaceutical and analytical research. Its applications include method development and validation for the quantification of Lurasidone and its metabolites in biological matrices, drug stability and forced degradation studies to understand the product's profile, and pharmacokinetic investigations to examine the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. Studying such metabolites is crucial for a comprehensive understanding of a drug's safety and efficacy profile. This product is intended for research purposes solely and is not approved for human or veterinary diagnostic or therapeutic use. [9]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36N4O3S B590978 Lurasidone Sulfoxide CAS No. 1809325-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1-oxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYJLJKDGQUHSJ-HTWOXQOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809325-45-8
Record name 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-(((1R,2R)-2-((4-(1-oxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)methyl)cyclohexyl)methyl)-, (3aR,4S,7R,7aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809325458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, HEXAHYDRO-2-(((1R,2R)-2-((4-(1-OXIDO-1,2-BENZISOTHIAZOL-3-YL)-1-PIPERAZINYL)METHYL)CYCLOHEXYL)METHYL)-, (3AR,4S,7R,7AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX95ZN7H2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymatic Formation of Lurasidone Sulfoxide

The primary route for the formation of Lurasidone (B1662784) Sulfoxide (B87167) is through enzymatic oxidation, a common metabolic process for many pharmaceutical compounds. The body utilizes specific enzymes to chemically modify lurasidone, and one of the key transformations is the addition of an oxygen atom to the sulfur atom within the benzisothiazole ring of the lurasidone molecule. tga.gov.aunih.govgoogle.com

Cytochrome P450-Mediated Sulfoxidation Pathways

The formation of Lurasidone Sulfoxide is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. wikipedia.orgsci-hub.senih.govpbsciences.org

Research has pinpointed Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of lurasidone, including the S-oxidation pathway that leads to this compound. google.comwikipedia.orgsci-hub.senih.gov In vitro studies using human liver microsomes have demonstrated that the metabolism of lurasidone is significantly reduced in the presence of ketoconazole (B1673606), a potent inhibitor of CYP3A4. fda.gov This highlights the critical role of CYP3A4 in the biotransformation of lurasidone. While other CYP isoforms may have a minor role, CYP3A4 is the key player in the sulfoxidation of lurasidone. wikipedia.orgsci-hub.senih.gov

In rat models, prolonged administration of lurasidone has been shown to induce CYP3A activity, while inhibiting CYP2B, CYP2C11, and CYP2E1 in the liver. tandfonline.com Specifically, lurasidone treatment increased the protein levels of CYP3A2 in rat lymphocytes. mdpi.com

Table 1: Key Cytochrome P450 Isoforms in Lurasidone Metabolism

Enzyme Family Specific Isoform Role in Lurasidone Metabolism Supporting Evidence
Cytochrome P450 CYP3A4 Primary enzyme for overall metabolism, including S-oxidation. google.comwikipedia.orgsci-hub.senih.gov Inhibition by ketoconazole significantly reduces lurasidone metabolism. fda.gov
Cytochrome P450 CYP3A Induced by chronic lurasidone administration in rats. tandfonline.com -
Cytochrome P450 CYP2B Inhibited by chronic lurasidone administration in rats. tandfonline.com -
Cytochrome P450 CYP2C11 Inhibited by chronic lurasidone administration in rats. tandfonline.com -
Cytochrome P450 CYP2E1 Inhibited by chronic lurasidone administration in rats. tandfonline.com -

Non-Enzymatic Oxidation Mechanisms Contributing to Sulfoxide Generation

While enzymatic pathways are dominant, the potential for non-enzymatic oxidation to contribute to the formation of this compound exists. The sulfide (B99878) group in the lurasidone molecule is susceptible to oxidation by various oxidizing agents. For instance, in laboratory settings, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can convert lurasidone to its sulfoxide derivative. smolecule.com However, the extent to which such non-enzymatic processes occur in vivo under physiological conditions is not well-documented and is likely to be minor compared to the highly efficient enzymatic sulfoxidation by CYP3A4.

Inter-species Metabolic Comparisons of this compound Formation

The metabolic profile of lurasidone, including the formation of this compound, has been investigated across various species to understand potential differences and to extrapolate findings to humans.

In vitro studies using liver microsomes from mice, rats, dogs, and cynomolgus monkeys have shown that the metabolic pathways of lurasidone are qualitatively similar across these species and in comparison to humans. tga.gov.aufda.gov The formation of this compound is a common metabolic route observed in these animal models. tga.gov.au

Metabolite profiling studies have confirmed the presence of this compound (often designated as M13 or ID-14323, the sulfone) as one of the metabolites formed in these species. tga.gov.au For example, in rats, lurasidone is extensively metabolized through oxidation, including S-oxidation. fda.gov Similarly, studies in dogs and monkeys have identified sulfoxidation as a relevant metabolic pathway. tga.gov.auresearchgate.net While the primary metabolites might differ in quantity between species, the fundamental pathway of S-oxidation leading to the sulfoxide appears to be a conserved route of metabolism for lurasidone. tga.gov.aufda.gov

Table 2: Lurasidone Metabolites Identified in Various Species

Metabolite Human Mouse Rat Dog Cynomolgus Monkey
This compound Yes Yes Yes Yes Yes
ID-14283 Yes Yes Yes Yes Yes
ID-14326 Yes Yes Yes Yes Yes
ID-20219 Yes Yes Yes Yes Yes
ID-20220 Yes Yes Yes Yes Yes

This table is a simplified representation based on available data and may not be exhaustive. tga.gov.aufda.gov

Chemical Synthesis and Stereochemical Aspects of Lurasidone Sulfoxide

Direct Oxidation Methodologies for Laboratory Preparation of Lurasidone (B1662784) Sulfoxide (B87167)

The primary route for the laboratory synthesis of lurasidone sulfoxide involves the direct oxidation of the sulfur atom within the benzisothiazole ring of the parent lurasidone molecule. smolecule.comtga.gov.au This transformation requires careful selection of oxidizing agents and precise control of reaction conditions to achieve the desired sulfoxide selectively.

Application of Oxidizing Agents (e.g., Hydrogen Peroxide, m-Chloroperbenzoic Acid) in Sulfoxide Synthesis

A variety of oxidizing agents are employed for the conversion of sulfides to sulfoxides. researchgate.net For the synthesis of this compound, mild oxidizing agents are particularly favored to prevent over-oxidation to the corresponding sulfone derivative. smolecule.com

Commonly used oxidizing agents include:

Hydrogen Peroxide (H₂O₂): This is a readily available and environmentally benign oxidant. organic-chemistry.org Its application in sulfoxidation reactions often requires a catalyst to enhance its reactivity and selectivity. organic-chemistry.org For instance, the combination of hydrogen peroxide with triflic acid can effectively oxidize sulfides to sulfoxides while tolerating other sensitive functional groups. organic-chemistry.org

m-Chloroperbenzoic Acid (m-CPBA): This is a widely used peracid for the oxidation of various functional groups, including the conversion of sulfides to sulfoxides. smolecule.com Its reactivity allows for the oxidation to be carried out under controlled conditions.

Dimethyl Sulfoxide (DMSO)-Based Reagents: Activated DMSO, for example with trifluoroacetic anhydride (B1165640) (TFAA), can selectively oxidize sulfides to sulfoxides. This method has been reported to yield this compound-d8 with high purity and no observed racemization.

The choice of oxidizing agent can significantly impact the reaction's efficiency and the profile of byproducts.

Control of Reaction Conditions for Selective Sulfoxide Formation and Minimization of Byproducts

Achieving high selectivity for the sulfoxide and minimizing the formation of the over-oxidized sulfone byproduct is a critical challenge in the synthesis of this compound. researchgate.net This is primarily managed through the careful control of several reaction parameters:

Stoichiometry of the Oxidant: Using a stoichiometric amount or a slight excess of the oxidizing agent is crucial. An excess of the oxidant can lead to the further oxidation of the initially formed sulfoxide to the sulfone. researchgate.net

Temperature: Oxidation reactions are often exothermic. Maintaining a low temperature, for instance, at -20°C for DMSO-based oxidations, helps to control the reaction rate and prevent over-oxidation.

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting sulfide (B99878) while minimizing the time the sulfoxide product is exposed to the oxidizing conditions, which could lead to sulfone formation. researchgate.net

Solvent: The choice of solvent can influence the reactivity of the oxidizing agent and the solubility of the reactants and products, thereby affecting the reaction's outcome.

Table 1: Comparison of Direct Oxidation Methodologies for this compound Synthesis

Oxidizing Agent SystemTypical Reaction ConditionsAdvantagesPotential Issues
Hydrogen Peroxide (H₂O₂) / CatalystVaries with catalyst (e.g., acids, metal catalysts)Environmentally friendly, readily available. organic-chemistry.orgMay require a catalyst for efficient and selective oxidation. organic-chemistry.org
m-Chloroperbenzoic Acid (m-CPBA)Controlled temperatureEffective and widely used. smolecule.comPotential for over-oxidation if not carefully controlled.
DMSO / Trifluoroacetic Anhydride (TFAA)Low temperature (e.g., -20°C), short reaction time. High selectivity, minimal racemization reported for deuterated analog. Requires careful handling of TFAA.

Stereoselective Synthesis of this compound Enantiomers

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of single enantiomers of sulfoxides is a significant area of research in organic chemistry, driven by the often different biological activities of individual enantiomers. wiley-vch.deresearchgate.net

Development of Chiral Catalysts and Auxiliaries for Asymmetric Sulfoxidation

Asymmetric sulfoxidation aims to selectively produce one enantiomer of the sulfoxide over the other. This is typically achieved using chiral catalysts or chiral auxiliaries. wiley-vch.deacsgcipr.org

Chiral Metal Complexes: Transition metal complexes incorporating chiral ligands are widely used for catalytic asymmetric sulfoxidation. wiley-vch.deacsgcipr.org For example, titanium complexes with chiral ligands like tartrates (Kagan-Sharpless oxidation) have been successfully employed for the asymmetric oxidation of sulfides. acsgcipr.org Ruthenium complexes ligated by chiral sulfoxides have also been developed for asymmetric catalysis. nih.gov

Organocatalysts: Chiral organic molecules can also catalyze the enantioselective oxidation of sulfides. nih.gov For instance, chiral flavin-derived catalysts and BINOL-based phosphoric acid derivatives have shown promise in this area. nih.gov

Chiral Auxiliaries: In this approach, a chiral auxiliary is temporarily attached to the sulfide, directing the oxidation to one of the two prochiral faces of the sulfur atom. After the oxidation, the auxiliary is removed, yielding the enantioenriched sulfoxide.

The development of these catalytic systems is focused on achieving high enantioselectivity (measured as enantiomeric excess, ee) and catalytic turnover numbers.

Strategies for Achieving Enantiomeric Purity

Beyond the initial asymmetric synthesis, several strategies can be employed to enhance or determine the enantiomeric purity of the resulting this compound.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For sulfoxides, this can be achieved through a subsequent oxidation to the sulfone, where one enantiomer of the sulfoxide reacts faster than the other. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers and determining the enantiomeric excess of a sample.

Crystallization of Diastereomeric Salts: If the sulfoxide is reacted with a chiral acid or base, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. google.comgoogleapis.comgoogle.com

Isolation and Purification Techniques for Synthetic this compound

Following the synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts like the corresponding sulfone.

Commonly employed techniques include:

Extraction: The crude reaction mixture is often subjected to a work-up procedure involving extraction with an organic solvent to separate the desired product from water-soluble impurities. google.com

Column Chromatography: This is a standard method for purifying organic compounds. smolecule.com Silica gel is a common stationary phase, and the choice of eluent (solvent system) is critical for achieving good separation of the sulfoxide from other components of the mixture.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution.

Precipitation: The addition of an "anti-solvent" (a solvent in which the product is insoluble) to a solution of the crude product can induce its precipitation, leaving more soluble impurities in the solution. google.com

The purity of the final product is typically assessed by techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Advanced Analytical Methodologies for Lurasidone Sulfoxide Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating lurasidone (B1662784) sulfoxide (B87167) from complex matrices such as biological fluids and pharmaceutical formulations, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of lurasidone and its related substances, including the sulfoxide derivative. scribd.comdergipark.org.tr Stability-indicating HPLC methods have been developed to separate the parent drug from products formed under stress conditions, such as oxidation, where lurasidone sulfoxide is a potential product. scribd.compharmasm.com In oxidative stress tests using hydrogen peroxide, lurasidone showed degradation, with the formation of the sulfoxide being a recognized pathway. pharmasm.comresearchgate.net

Developed HPLC methods are validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, precision, accuracy, and linearity. scribd.comdergipark.org.tr Purity analysis of this compound reference standards by HPLC often shows high purity levels, for instance, 99.88%. kmpharma.in These methods are successfully applied for the routine analysis of lurasidone in bulk drugs and tablet dosage forms. scribd.comdergipark.org.tr

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These features are particularly valuable for resolving closely related compounds, such as the isomers this compound (M10) and hydroxylurasidone (M8/M9). chromatographyonline.com In forced degradation studies, UPLC systems have been used to effectively separate lurasidone from its various degradation products. researchgate.net For instance, an ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) has been successfully employed to separate degradation products using a gradient mobile phase of acetonitrile (B52724):methanol (B129727) and 0.1% formic acid. researchgate.net Similarly, a Waters Acquity UPLC system coupled with a CSH Phenyl-Hexyl column has been utilized in the analysis of lurasidone metabolites in urine. chromatographyonline.com

While Liquid Chromatography-Mass Spectrometry (LC-MS) is more commonly employed for the analysis of non-volatile and thermally labile compounds like lurasidone and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can be used in the broader analytical context. For quantitative analysis, isotopically labeled internal standards are often required. Lurasidone-d8, a deuterated form of lurasidone, is designed for use as an internal standard for the quantification of the parent drug by either GC- or LC-MS, ensuring high accuracy in pharmacokinetic studies. caymanchem.comcaymanchem.com

Ultra-Performance Liquid Chromatography (UPLC) in this compound Analysis

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and identification of metabolites like this compound. When coupled with liquid chromatography, it provides a powerful platform for metabolite profiling in complex biological matrices.

The coupling of liquid chromatography with various mass spectrometry techniques is the definitive method for identifying and quantifying lurasidone metabolites in biological samples such as plasma and urine. chromatographyonline.comnih.goveuropa.eu Lurasidone is known to be metabolized via several pathways, including S-oxidation, which leads to the formation of this compound. chromatographyonline.com

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method validated for the simultaneous quantification of lurasidone and its metabolites in human plasma and serum. nih.goveuropa.eu These methods are crucial for clinical pharmacokinetic studies. nih.gov

LC-HRMS: Liquid chromatography-high resolution mass spectrometry (LC-HRMS) provides a sensitive and nonspecific detection method that is useful for untargeted approaches to identify all potential urinary metabolites. chromatographyonline.comspectroscopyonline.com This technique was used to analyze authentic urine samples from patients prescribed lurasidone, where metabolites like this compound (M10) were detected. chromatographyonline.com

LC-QTOF-MS: The use of a liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS) allows for the acquisition of accurate mass data, which is critical for identifying unknown degradation products and metabolites. researchgate.netnih.gov In forced degradation studies, LC-QTOF-MS was used to identify fourteen related compounds of lurasidone, including oxidative products. nih.gov This technique is essential for differentiating structural isomers, such as this compound and hydroxylurasidone, by analyzing their fragmentation data. chromatographyonline.comspectroscopyonline.com

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of drug metabolites. By inducing fragmentation of a selected precursor ion, a unique fragmentation pattern (spectrum) is generated that acts as a structural fingerprint. This is particularly crucial for distinguishing between isomers, which have the same mass but different structures.

In the case of lurasidone metabolites, MS/MS fragmentation data is used to definitively identify this compound and differentiate it from its isomer, hydroxylurasidone. chromatographyonline.comspectroscopyonline.com The key distinction lies in the location of the oxygen atom. For this compound, the oxygen is on the sulfur atom of the isothiazole (B42339) ring. For hydroxylurasidone, it is on the norborane ring. This structural difference leads to distinct fragmentation pathways. chromatographyonline.com

Analysis of fragmentation data from QTOF-MS shows that this compound would produce characteristic fragment ions at m/z 152 or m/z 237, which arise from the oxidized sulfur atom on the isothiazole ring structure. chromatographyonline.comspectroscopyonline.com Conversely, hydroxylurasidone is confirmed by the presence of a peak at m/z 182, which indicates fragmentation of the hydroxylated norborane ring. chromatographyonline.com The absence of fragments at m/z 152 and 237 in a spectrum containing m/z 182 would confirm the identity as hydroxylurasidone, not this compound. chromatographyonline.comspectroscopyonline.com

Compound Reference Table

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, LC-QTOF-MS) for Metabolite Profiling

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the structural confirmation of molecules like this compound. These methods rely on the interaction of electromagnetic radiation with the compound to provide detailed information about its chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Degradant and Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel molecules, including drug metabolites and degradants. tum.de It provides detailed information about the chemical environment of individual atoms within a molecule, making it invaluable for identifying unknown compounds. nih.gov In the context of lurasidone, NMR spectroscopy plays a critical role in distinguishing between isomers, such as hydroxylurasidone and this compound. chromatographyonline.com

The identification of metabolites is facilitated by analyzing the unique signals in the NMR spectrum. nih.gov For instance, the presence of deuterium (B1214612) atoms in isotopically labeled compounds can enhance the resolution of NMR signals, aiding in the precise structural elucidation of metabolites. In studies involving lurasidone, specific fragmentation patterns observed in mass spectrometry can suggest the presence of the sulfoxide group. For example, fragmentation peaks at m/z 152 or 237 would be expected from the oxidized sulfur atom on the isothiazole ring of this compound. chromatographyonline.comspectroscopyonline.com The absence of these specific peaks, coupled with the presence of others, can help confirm the identity of different metabolites. spectroscopyonline.com

While NMR is a cornerstone for structural elucidation, it is often used in conjunction with other techniques like mass spectrometry (MS) and liquid chromatography (LC) for a comprehensive analysis. nih.govresearchgate.net This combined approach allows for the separation of complex mixtures and the subsequent detailed structural characterization of each component.

UV-Visible Spectrophotometry in Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. researchgate.netresearchgate.net Several studies have developed and validated simple, accurate, and cost-effective UV spectrophotometric methods for the estimation of lurasidone in bulk and pharmaceutical dosage forms. asianjpr.comresearchgate.netpharmasm.com

These methods typically involve dissolving the lurasidone sample in a suitable solvent or a mixture of solvents, such as methanol and water or acetonitrile and water. asianjpr.com The solution is then scanned across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). asianjpr.com For lurasidone, the λmax has been reported at various wavelengths, including 230 nm and 315 nm, depending on the solvent used. asianjpr.comresearchgate.net

The linearity of the method is established by preparing a series of solutions with known concentrations and measuring their absorbance. A calibration curve is then constructed by plotting absorbance versus concentration. The high correlation coefficient (typically >0.999) obtained in these studies indicates a strong linear relationship, confirming the method's suitability for quantitative analysis. asianjpr.compharmasm.com

ParameterMethod 1Method 2
Solvent Methanol:Water (70:30 v/v)Acetonitrile:Water (50:50 v/v)
λmax 230 nm230 nm
Linearity Range 2.5–15 µg/ml2.5–15 µg/ml
Correlation Coefficient (r²) 0.9990.999
Data derived from a study on UV spectrophotometric estimation of Lurasidone HCl. asianjpr.com

The developed UV spectrophotometric methods have been shown to be precise and accurate, with low relative standard deviation (RSD) values and good percentage recovery. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to assess the sensitivity of the method. researchgate.netpharmasm.com

Application of Labeled Standards in Analytical Research

Isotopically labeled standards are crucial in modern analytical research, particularly in pharmacokinetic studies and therapeutic drug monitoring. They significantly improve the accuracy and reliability of quantitative analysis, especially when using mass spectrometry-based methods.

Use of Deuterated this compound (Lurasidone-d8 Sulfoxide) as an Internal Standard

Lurasidone-d8 Sulfoxide is a deuterated form of this compound, where eight hydrogen atoms have been replaced by deuterium atoms. smolecule.com This isotopic labeling makes it an excellent internal standard for the quantification of lurasidone and its metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). smolecule.comveeprho.com

The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the unlabeled analyte, including its chromatographic behavior. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. This mass shift, typically +8 Da for Lurasidone-d8 Sulfoxide, enables precise and accurate quantification by correcting for variations in sample preparation and instrument response.

The use of Lurasidone-d8 Sulfoxide as an internal standard is particularly valuable in pharmacokinetic studies to accurately measure the concentration of lurasidone and its metabolites over time. smolecule.com It is also used in the development and validation of analytical methods for quality control purposes in the pharmaceutical industry. clearsynth.comclearsynth.com

CompoundMolecular FormulaMolecular Weight ( g/mol )
LurasidoneC₂₈H₃₆N₄O₂S492.67
Lurasidone-d8 SulfoxideC₂₈H₂₈D₈N₄O₃S516.725
Comparative properties of Lurasidone and its deuterated sulfoxide derivative. smolecule.com

Degradation and Stability Studies of Lurasidone Sulfoxide

Oxidative Degradation Pathways and Identified Products of Lurasidone (B1662784) (leading to sulfoxide (B87167) formation)

Lurasidone's molecular structure, which includes a benzisothiazole ring, is susceptible to oxidation. mdpi.com One of the primary biotransformation pathways for lurasidone is S-oxidation. wikipedia.orghpfb-dgpsa.ca This process leads to the formation of Lurasidone Sulfoxide and Lurasidone Sulfone. mdpi.com

Forced degradation studies using hydrogen peroxide have confirmed this pathway, identifying the sulfoxide and sulfone derivatives as products. mdpi.comresearchgate.net The oxidative mechanism is considered less predominant than alkaline hydrolysis and may require more extreme conditions to proceed significantly. mdpi.comresearchgate.net Another study involving free radical-mediated oxidation identified a novel N,N'-diformyl degradant, which results from the cleavage of the piperazine (B1678402) ring to form two formamides. nih.govresearcher.life

Table 1: Identified Oxidative Degradation Products of Lurasidone

Degradation Product Formation Pathway Reference
This compound S-oxidation of the benzisothiazole ring mdpi.com
Lurasidone Sulfone S-oxidation of the benzisothiazole ring mdpi.com

Hydrolytic Degradation Under Alkaline Conditions and Resultant Products

Lurasidone is particularly susceptible to degradation under alkaline hydrolytic conditions. mdpi.comnih.gov The primary site of alkaline hydrolysis is the isoindole-1,3-dione ring. mdpi.comresearchgate.net This degradation is considered the main pathway for the breakdown of the drug in solution. mdpi.com

Studies have shown that exposure to sodium hydroxide (B78521) results in the cleavage of the isoindole-1,3-dione ring, leading to the formation of a carboxylic acid derivative and a primary amine. mdpi.com One specific alkaline degradant has been identified as (2-(piperazin-1-ylmethyl)cyclohexyl)methylamine. pharmasm.com The rate of degradation under alkaline conditions can be significant, with one study reporting 19.44% degradation. mdpi.com Another study noted a 72.19% degradation after heating with 1N NaOH at 60°C for 2 hours. pharmasm.com In contrast, lurasidone is relatively stable under acidic and neutral hydrolytic conditions. mdpi.comnih.gov

Table 2: Identified Hydrolytic Degradation Products of Lurasidone (Alkaline Conditions)

Degradation Product Formation Pathway Reference
Carboxylic acid derivative Partial cleavage of the isoindole-1,3-dione ring mdpi.com
Primary amine Complete cleavage of the isoindole-1,3-dione ring mdpi.com

Photolytic Degradation Processes and Characterization of Photoproducts

Lurasidone has been shown to be unstable under photolytic stress conditions. nih.gov Exposure to direct sunlight or UV light can lead to the formation of several degradation products. pharmasm.comchula.ac.th

One study identified a photo-induced isomer of lurasidone as a degradant, where the benzisothiazole ring is altered into a benzothiazole (B30560) ring. nih.govresearcher.life Another investigation involving exposure to direct sunlight for 24 hours resulted in 24.86% degradation and the appearance of three additional peaks in the chromatogram. pharmasm.com A separate study also confirmed degradation under UV light. nih.gov However, some studies have reported lurasidone to be stable under photolytic stress. mdpi.comnih.gov The differing results may be due to variations in experimental conditions.

Table 3: Identified Photolytic Degradation Products of Lurasidone

Degradation Product Formation Pathway Reference
Photo-induced isomer (benzothiazole ring) Isomerization of the benzisothiazole ring nih.govresearcher.life

Microbial Degradation of Lurasidone and Metabolite Formation (e.g., in postmortem contexts)

In postmortem toxicology, the stability of drugs is a significant concern due to microbial activity. Lurasidone has been found to degrade in unpreserved human whole blood inoculated with microorganisms typically found in postmortem specimens. nih.govresearchgate.net The rate of this in vitro degradation is comparable to that of risperidone, a drug known to degrade in authentic postmortem samples. nih.govresearchgate.net

The major degradation product identified in these microbial studies is N-debenzisothiazole-lurasidone. nih.govresearchgate.net This finding is crucial for forensic toxicology laboratories, as this degradation product can serve as a marker for lurasidone administration even if the parent drug has degraded to undetectable levels. nih.govresearchgate.net Retrospective analysis of postmortem cases where lurasidone was detected confirmed the presence of this major degradation product in a majority of the cases. nih.govresearchgate.net Numerous other degradation products not previously reported in other studies were also detected. nih.gov

Table 4: Identified Microbial Degradation Products of Lurasidone

Degradation Product Context of Formation Reference
N-debenzisothiazole-lurasidone Microbial degradation in postmortem blood nih.govresearchgate.net

Comprehensive Characterization of Novel Degradation Products of this compound

While many studies focus on the degradation of the parent drug, lurasidone, leading to the formation of this compound among other products, specific research on the further degradation of this compound itself is less common. However, comprehensive stability studies often characterize all resulting degradation products.

In forced degradation studies of lurasidone under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), a total of five degradation products were characterized using liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI/QTOF/MS/MS). nih.gov Another extensive study identified fourteen related compounds, including both process-related impurities and stress degradation products, nine of which had not been previously reported. nih.gov These studies provide a basis for understanding the full profile of lurasidone's degradants, which would include any subsequent breakdown products of this compound.

Table 5: Summary of Lurasidone Degradation Studies

Stress Condition Stability of Lurasidone Key Degradation Products Reference
Oxidative Degrades This compound, Lurasidone Sulfone, N,N'-diformyl degradant mdpi.comnih.govnih.gov
Alkaline Hydrolysis Degrades Carboxylic acid derivative, Primary amine, (2-(piperazin-1-ylmethyl)cyclohexyl)methylamine mdpi.compharmasm.com
Photolytic Unstable (in some studies) Photo-induced isomer (benzothiazole ring) nih.govresearcher.lifepharmasm.comnih.gov

Theoretical and Computational Investigations of Lurasidone Sulfoxide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in modeling the interaction between a ligand, like Lurasidone (B1662784) Sulfoxide (B87167), and a protein's binding site. Such studies can elucidate the binding affinity and mode of interaction, which is critical for understanding the compound's potential biological activity or its interactions with metabolic machinery.

In the context of exploring the potential of existing compounds for new applications, Lurasidone Sulfoxide has been investigated for its interaction with various non-human protein targets. One notable study performed molecular docking analysis to assess the binding affinity of this compound against several key proteins of the SARS-CoV-2 virus. nih.gov The results indicated significant binding energies, suggesting a potential for interaction. For instance, this compound, along with a related compound, lurasidone endo, exhibited the highest binding energy of -7.4 kcal/mol with the Papain-like protease (PLpro), a crucial enzyme for viral replication. nih.gov It also showed a strong binding affinity of -9.3 kcal/mol towards the SARS-CoV-2 helicase protein, again the highest among the tested organosulfur compounds. nih.gov Furthermore, it demonstrated a potent interaction with the spike protein, with a docked score of -8.1 kcal/mol. nih.gov These computational findings highlight the utility of molecular docking in identifying potential interactions between a metabolite and various protein targets, including those from pathogens.

Table 1: Molecular Docking Scores of this compound with SARS-CoV-2 Proteins

Protein TargetBinding Energy (kcal/mol)Reference
Papain-like Protease (PLpro)-7.4 nih.gov
Helicase-9.3 nih.gov
Spike Protein (Spro)-8.1 nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. physchemres.org These methods can determine a compound's electronic structure, charge distribution, and reactivity indices. For this compound, such calculations would provide fundamental insights into its molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and the reactivity of the sulfoxide group compared to the parent sulfur atom in lurasidone.

While specific quantum chemical calculation data for this compound is not extensively published, the methodology is well-established. DFT calculations using appropriate basis sets like 6-31++G** can be applied to model the compound. physchemres.org Natural Bond Orbital (NBO) analysis could reveal the charge distribution across the molecule, particularly the polarization of the S=O bond, and identify key electron donor-acceptor interactions. physchemres.org Vibrational analysis could predict its infrared spectrum and help understand the strength of intramolecular interactions. physchemres.org This information is valuable for predicting sites susceptible to metabolic attack or for understanding the nature of its interactions with biological targets at a sub-atomic level.

Molecular Dynamics Simulations for Conformational Analysis and Stability Assessment

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations are crucial for assessing the stability of its conformation when bound to a protein and for analyzing its dynamic behavior. nih.govmdpi.com This technique complements the static picture provided by molecular docking by introducing temperature, pressure, and solvent effects, thus offering a more realistic representation of the biological environment.

Following molecular docking studies, this compound complexes with various protein targets have been subjected to MD simulations to evaluate their stability. In a study investigating interactions with SARS-CoV-2 proteins, complexes of this compound with five different targets were simulated for 50 nanoseconds. nih.gov The stability of these complexes was assessed by analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. The study reported that the trajectories of the simulated complexes were stable, indicating that this compound can form and maintain a stable interaction within the binding pockets of these viral proteins. nih.gov

Table 2: Molecular Dynamics Simulation Parameters for this compound Complexes

ParameterValue/DescriptionReference
Simulation Time50 ns nih.gov
Target ProteinsMpro, PLpro, Spro, RdRp, Helicase (SARS-CoV-2) nih.gov
OutcomeProtein-drug complexes were found to be stable nih.gov

Prediction of Metabolic Pathways and Product Formation using Computational Tools

Computational tools play a significant role in predicting the metabolic fate of drug molecules. These tools often use rule-based systems or machine learning models trained on extensive databases of metabolic reactions to predict likely sites of metabolism and the resulting products. nih.gov The primary metabolism of lurasidone is known to occur via the cytochrome P450 enzyme CYP3A4. nih.gov

One of the major metabolic pathways for lurasidone is S-oxidation, which leads to the formation of this compound (also known as ID-14282) and the corresponding sulfone. mdpi.comresearchgate.nettga.gov.au This oxidative pathway has been identified in humans and various animal models. tga.gov.au Computational tools for metabolic prediction can model the interaction of lurasidone with the active site of CYP3A4, identifying the sulfur atom in the benzisothiazole ring as a likely site for oxidation. These predictive models are valuable in early drug development to anticipate the formation of major metabolites like this compound, which must then be synthesized and evaluated experimentally.

Structure-Activity Relationship (SAR) Studies in Non-Pharmacological Contexts for this compound

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. While typically focused on pharmacological targets, SAR can also be applied in non-pharmacological contexts, such as the interaction with viral enzymes or transporters. By comparing the activity of a parent compound with its metabolites, one can deduce the effect of specific structural modifications.

In the case of this compound, its formation involves the addition of an oxygen atom to the sulfur of the benzisothiazole ring. Computational studies provide a platform to conduct SAR analyses by comparing the binding affinities of lurasidone and this compound against the same targets. nih.gov Data from molecular docking studies against SARS-CoV-2 proteins show how this structural change affects binding. For the PLpro enzyme, this compound (-7.4 kcal/mol) shows a slightly higher binding affinity than the parent lurasidone (-7.3 kcal/mol). nih.gov For the viral helicase, the sulfoxide derivative (-9.3 kcal/mol) again demonstrates a stronger binding affinity. nih.gov However, for the spike protein, both lurasidone and this compound exhibit an identical binding energy (-8.1 kcal/mol). nih.gov This analysis indicates that the introduction of the sulfoxide group can modulate the binding affinity, with the effect being dependent on the specific topology and chemical environment of the protein's binding site.

Table 3: Comparative Binding Affinities for SAR Analysis

Protein Target (SARS-CoV-2)Lurasidone Binding Energy (kcal/mol)This compound Binding Energy (kcal/mol)Reference
Papain-like Protease (PLpro)-7.3-7.4 nih.gov
Spike Protein (Spro)-8.1-8.1 nih.gov
HelicaseNot specified as highest-9.3 nih.gov

Role of Lurasidone Sulfoxide in Preclinical Drug Metabolism Research

Metabolite Identification and Profiling in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

The identification of metabolites in preclinical stages is fundamental to characterizing a drug's metabolic stability and pathways. In vitro systems, such as liver microsomes and hepatocytes from various species, are standard models for this purpose, primarily to assess Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. srce.hr

In the case of lurasidone (B1662784), extensive in vitro metabolism studies have been conducted. When radiolabelled lurasidone was incubated with liver microsomes from mice, rats, dogs, monkeys, and humans, it was extensively metabolized. fda.gov One of the key metabolic reactions observed was S-oxidation of the benzisothiazole ring, leading to the formation of lurasidone sulfoxide (B87167) (identified as metabolite ID-14324) and lurasidone sulfone (ID-14323). tga.gov.au Across all species tested in the microsomal studies, lurasidone sulfoxide (ID-14324) was identified as the most abundant metabolite. fda.gov

Studies using hepatocytes, which contain a broader range of metabolic enzymes and cofactors, provided a more comprehensive metabolic profile. srce.hrnih.gov In incubations with hepatocytes from multiple species, lurasidone was also significantly metabolized. fda.gov These in vitro studies were critical in establishing that no human-specific metabolites were formed, which is a key consideration in preclinical safety assessment. fda.govtga.gov.au The consistency in the formation of this compound across different in vitro systems and species underscores its role as a primary metabolite.

SpeciesSystemParent Lurasidone Remaining (%)
MouseHepatocytes57
Liver Microsomes15
RatHepatocytes14
Liver Microsomes34
RabbitHepatocytes20
Liver Microsomes5
DogHepatocytes11
Liver Microsomes15
MonkeyHepatocytes16
Liver Microsomes4
HumanHepatocytes24
Liver Microsomes30
This table summarizes the percentage of the parent compound remaining after incubation of lurasidone in hepatocytes and liver microsomes from various species, demonstrating extensive metabolism across all systems. Data sourced from FDA Pharmacology Review. fda.gov

Investigation of Metabolic Pathways in Animal Models

In vivo studies in animal models are essential to confirm and expand upon in vitro findings, providing a more complete picture of a drug's metabolic fate in a whole organism. Preclinical studies in mice, rats, dogs, and cynomolgus monkeys have been instrumental in elucidating the primary metabolic pathways of lurasidone. tga.gov.au

The main biotransformation pathways identified across these species include:

S-oxidation: The oxidation of the sulfur atom in the isothiazole (B42339) ring to form this compound (ID-14324) and the corresponding sulfone (ID-14323). tga.gov.aunih.gov

Norbornane (B1196662) Ring Hydroxylation: The addition of a hydroxyl group to the norbornane moiety, resulting in active metabolites like ID-14283 and ID-14326. nih.govwikipedia.org

Oxidative N-dealkylation: The cleavage between the piperazine (B1678402) and cyclohexane (B81311) rings, producing major non-active metabolites such as ID-20219 and ID-11614. nih.govwikipedia.orgfda.gov

While the same general pathways were observed in humans and the animal species tested, the relative proportions of the metabolites varied. fda.gov For instance, in dogs, this compound (ID-14324) was a particularly dominant circulating metabolite, accounting for 7.3% of the serum area under the curve (AUC). tga.gov.au In contrast, other metabolites were more prominent in other species, such as ID-11614 in mice and ID-15001 in cynomolgus monkeys. tga.gov.au This comparative metabolic profiling in animal models was crucial for ensuring that all major human metabolites, including this compound, were adequately represented and tested in the toxicological species. tga.gov.au

Metabolic PathwayKey Resulting MetabolitesDescription
S-OxidationID-14324 (this compound), ID-14323Oxidation of the sulfur atom on the benzisothiazole ring. tga.gov.au
Norbornane HydroxylationID-14283, ID-14326Addition of a hydroxyl group to the norbornane ring structure. nih.govwikipedia.org
Oxidative N-dealkylationID-20219, ID-11614Cleavage of the N-C bond between the piperazine and cyclohexane rings. wikipedia.org
Reductive Cleavage & S-methylationM21, M22Cleavage of the N-S bond in the isothiazole ring followed by methylation. tga.gov.auspectroscopyonline.com

Contribution of this compound Studies to Understanding Drug Disposition Mechanisms

The study of specific metabolites like this compound is integral to building a comprehensive model of a drug's disposition, encompassing its metabolism and excretion. The formation of this compound is primarily catalyzed by the Cytochrome P450 enzyme system, with CYP3A4 being the main isozyme responsible for lurasidone's metabolism. tga.gov.aufda.govdrugbank.com The identification of S-oxidation as a major pathway highlights the significant role of CYP3A4 in the hepatic clearance of lurasidone. tga.gov.au

Furthermore, investigating the pathways leading to this compound provides a basis for predicting and understanding potential drug-drug interactions. Since CYP3A4 is the primary enzyme involved, co-administration of lurasidone with strong inhibitors or inducers of CYP3A4 can significantly alter its metabolism, affecting the plasma concentrations of both the parent drug and its metabolites, including this compound. tga.gov.aunih.gov

Insights into Oxidative Biotransformation Processes Relevant to Xenobiotic Metabolism

The metabolism of lurasidone to this compound serves as a practical example of a fundamental biotransformation process for xenobiotics (foreign compounds). S-oxidation is a common Phase I metabolic reaction for compounds containing a sulfur atom. up.ptslideshare.net This type of reaction is a form of oxidative biotransformation, a broad category of metabolic processes that introduce or expose functional groups on a parent molecule. slideshare.net

These oxidative reactions are predominantly catalyzed by enzymes in the Cytochrome P450 superfamily, which are located mainly in the liver. up.pt The primary function of Phase I metabolism is to increase the polarity and water solubility of a lipophilic compound. up.ptslideshare.net By converting lurasidone to the more polar this compound, the body makes the compound a better substrate for subsequent Phase II conjugation reactions or for direct excretion. This process is a critical detoxification mechanism, preparing foreign substances for efficient removal from the body. up.pt The consistent observation of S-oxidation in the preclinical evaluation of lurasidone reinforces the importance of this pathway in the broader context of drug and xenobiotic metabolism.

Future Directions and Emerging Research Avenues for Lurasidone Sulfoxide

Lurasidone (B1662784) sulfoxide (B87167), a primary metabolite of the atypical antipsychotic drug lurasidone, is increasingly becoming a subject of scientific inquiry. While its role as a metabolite is established, ongoing research is exploring its properties and potential applications beyond its initial characterization. Future research is focused on refining analytical methods, fully understanding its metabolic fate, utilizing computational tools to predict its interactions, and exploring novel non-therapeutic roles.

Q & A

Q. What validated analytical methods are available for quantifying Lurasidone Sulfoxide in pharmaceutical or biological matrices?

A TLC-densitometric method has been developed for Lurasidone hydrochloride (parent compound), validated for specificity, precision (RSD <2%), and linearity (100–600 ng range). The method uses silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) mobile phase and densitometric detection at 323 nm . While this method targets the parent drug, sulfoxide metabolites may require HPLC-MS/MS or UPLC-PDA for quantification due to polarity differences. Researchers should validate stability under alkali/acid/thermal conditions, as demonstrated for Lurasidone hydrochloride .

Q. What is the pharmacological significance of this compound compared to its parent compound, Lurasidone?

this compound is a major inactive metabolite of Lurasidone, formed via CYP3A4-mediated oxidation . Unlike the parent drug (a D2/5-HT2A antagonist with 5-HT1A partial agonism), the sulfoxide derivative lacks clinically significant receptor affinity. However, its formation kinetics may influence Lurasidone’s pharmacokinetics, requiring studies on metabolic clearance ratios in different populations (e.g., CYP3A4 poor metabolizers) .

Q. How can researchers ensure reproducibility in molecular docking studies involving this compound?

Computational studies should:

  • Use crystal structures of targets (e.g., SARS-CoV-2 Mpro PDB 6LU7) with resolution ≤2.5 Å.
  • Apply consistent docking parameters (e.g., AutoDock Vina’s exhaustiveness = 8, grid spacing = 0.375 Å).
  • Report binding affinities (kcal/mol) and RMSD values for pose validation. For this compound, docking scores of −9.0 kcal/mol against Mpro and −7.4 kcal/mol against PLpro suggest high affinity, but in vitro validation (e.g., SPR or ITC) is critical .

Advanced Research Questions

Q. How do in-silico binding affinities of this compound against viral proteases translate to in vitro/in vivo antiviral activity?

Contradiction Analysis: While this compound showed superior docking scores vs. SARS-CoV-2 targets (−9.0 kcal/mol for Mpro; −7.4 kcal/mol for PLpro) , no in vitro antiviral data exist. Researchers should:

  • Conduct enzyme inhibition assays (e.g., FRET-based Mpro inhibition).
  • Compare IC50 values with positive controls (e.g., Paxlovid).
  • Assess cytotoxicity in Vero E6 cells to calculate selectivity indices. Discrepancies between computational and experimental results may arise from solvation effects or target flexibility.

Q. What experimental strategies resolve contradictions between this compound’s metabolic stability and its potential off-target effects?

Methodological Approach:

  • Stability Studies : Use human liver microsomes (HLMs) to measure t1/2 and Clint (intrinsic clearance) under varied CYP3A4 conditions .
  • Off-Target Screening : Perform radioligand binding assays against 44 CNS targets (e.g., CEREP panel) to identify unexpected interactions.
  • PK/PD Modeling : Integrate metabolite:parent drug ratios with receptor occupancy data to assess translational relevance .

Q. How can researchers design robust studies to compare this compound’s pharmacokinetics across species?

  • Dose Proportionality : Administer 3–100 mg/kg in rodents/non-rodents, collect plasma at 0.5–24 h, and quantify via LC-MS/MS.
  • Tissue Distribution : Use QWBA (quantitative whole-body autoradiography) to track sulfoxide accumulation in brain vs. peripheral tissues.
  • Excretion Balance : Measure urinary/fecal recovery (%) in metabolic cages, noting species-specific glucuronidation rates .

Methodological Recommendations

  • For Contradictory Data : Apply sensitivity analysis or Bayesian meta-analysis to weigh evidence from computational vs. clinical studies .
  • For Metabolic Studies : Use stable isotope-labeled Lurasidone-d8 to trace sulfoxide formation pathways in HLMs .
  • For Clinical Relevance : Align preclinical findings with the FINER criteria (Feasible, Novel, Ethical, Relevant) when designing human trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.